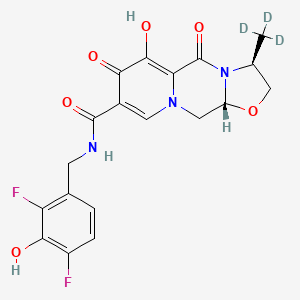

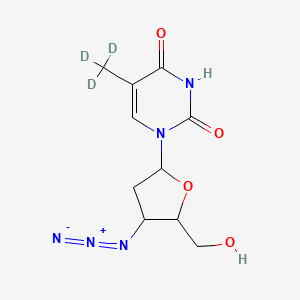

Zidovudine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

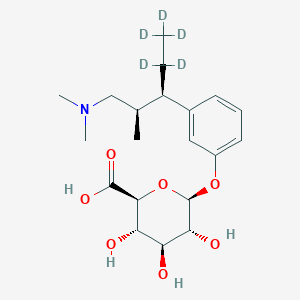

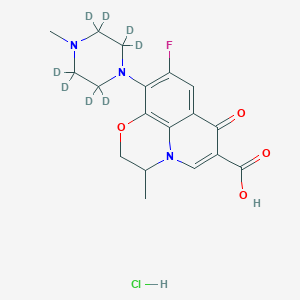

Zidovudine-d3, also known as azidothymidine-d3, is a deuterated form of zidovudine, a nucleoside analog reverse-transcriptase inhibitor. It is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to differentiate it from the non-deuterated form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zidovudine-d3 involves the following steps:

Starting Material: Thymidine is used as the starting material.

Formation of Mesylate: Thymidine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.

Azidation: The mesylate is then reacted with lithium azide in dimethylformamide to replace the mesyl group with an azido group, resulting in the formation of azidothymidine.

Deuteration: The hydrogen atoms in azidothymidine are replaced with deuterium atoms to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: Using large-scale reactors to handle the reactions.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Zidovudine-d3 undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions.

Cycloaddition Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions.

Alkyne Compounds: React with the azido group in cycloaddition reactions.

Dimethylformamide: Common solvent used in the synthesis.

Major Products

Cycloaddition Products: Formation of triazole derivatives through cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Zidovudine-d3 has several scientific research applications:

Pharmacokinetic Studies: Used to study the pharmacokinetics of zidovudine by differentiating it from the non-deuterated form.

HIV Research: Employed in research related to HIV treatment and resistance mechanisms.

Drug Development: Used as a reference compound in the development of new antiretroviral drugs.

Biological Studies: Investigated for its effects on cellular processes and interactions with other biomolecules.

Wirkmechanismus

Zidovudine-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It is phosphorylated to its active 5′-triphosphate metabolite, which competes with natural nucleotides for incorporation into viral DNA. Once incorporated, it causes DNA chain termination, thereby inhibiting viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Stavudine: Another nucleoside analog reverse-transcriptase inhibitor.

Didanosine: A nucleoside analog used in HIV treatment.

Zalcitabine: Similar to zidovudine, used in HIV therapy.

Uniqueness

Zidovudine-d3 is unique due to its deuterium atoms, which provide distinct advantages in pharmacokinetic studies. It also has a well-established mechanism of action and is widely used in HIV research and treatment.

Eigenschaften

Molekularformel |

C10H13N5O4 |

|---|---|

Molekulargewicht |

270.26 g/mol |

IUPAC-Name |

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3 |

InChI-Schlüssel |

HBOMLICNUCNMMY-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)

![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)

![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)